3-(1-(Phenylsulfonyl)azetidin-3-yl)oxazolidine-2,4-dione
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Overview
Description
3-(1-(Phenylsulfonyl)azetidin-3-yl)oxazolidine-2,4-dione is a compound that belongs to the class of oxazolidinones, which are known for their diverse biological activities. This compound features a unique structure combining an azetidine ring with an oxazolidine-2,4-dione moiety, making it an interesting subject for various scientific studies.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(1-(Phenylsulfonyl)azetidin-3-yl)oxazolidine-2,4-dione typically involves multi-step organic reactions. One common method includes the reaction of azetidine derivatives with oxazolidine-2,4-dione under specific conditions. The reaction often requires the use of solvents like dimethyl sulfoxide (DMSO) and catalysts to facilitate the process .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented, but they likely involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions to improve yield and purity while ensuring cost-effectiveness and safety.
Chemical Reactions Analysis
Types of Reactions
3-(1-(Phenylsulfonyl)azetidin-3-yl)oxazolidine-2,4-dione can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen or add hydrogen atoms.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions often involve controlled temperatures and specific solvents to ensure the desired reaction pathway .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield sulfone derivatives, while reduction could produce simpler hydrocarbon structures.
Scientific Research Applications
3-(1-(Phenylsulfonyl)azetidin-3-yl)oxazolidine-2,4-dione has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Medicine: This compound is being explored for its potential anticonvulsant and antimicrobial properties.
Industry: It may be used in the development of new materials with specific chemical properties.
Mechanism of Action
The mechanism of action of 3-(1-(Phenylsulfonyl)azetidin-3-yl)oxazolidine-2,4-dione involves its interaction with specific molecular targets. In biological systems, it may inhibit certain enzymes or disrupt cellular processes by binding to proteins. The exact pathways and molecular targets are still under investigation, but its structure suggests it could interfere with protein synthesis or enzyme activity .
Comparison with Similar Compounds
Similar Compounds
Oxazolidin-2,4-dione derivatives: These compounds share the oxazolidine-2,4-dione core but differ in their substituents.
Azetidine derivatives: These compounds feature the azetidine ring but may have different functional groups attached.
Uniqueness
What sets 3-(1-(Phenylsulfonyl)azetidin-3-yl)oxazolidine-2,4-dione apart is its combined structure of azetidine and oxazolidine-2,4-dione, which imparts unique chemical and biological properties. This dual functionality makes it a versatile compound for various applications in research and industry .
Properties
IUPAC Name |
3-[1-(benzenesulfonyl)azetidin-3-yl]-1,3-oxazolidine-2,4-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N2O5S/c15-11-8-19-12(16)14(11)9-6-13(7-9)20(17,18)10-4-2-1-3-5-10/h1-5,9H,6-8H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KSLIQAYBLDRQSF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1S(=O)(=O)C2=CC=CC=C2)N3C(=O)COC3=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12N2O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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